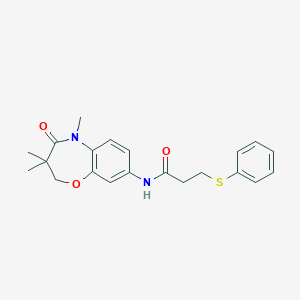

3-(phenylsulfanyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide

Description

This compound features a benzoxazepine core fused with a substituted propanamide group and a phenylsulfanyl moiety.

Properties

IUPAC Name |

3-phenylsulfanyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-21(2)14-26-18-13-15(9-10-17(18)23(3)20(21)25)22-19(24)11-12-27-16-7-5-4-6-8-16/h4-10,13H,11-12,14H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAODQWDMSCLBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)CCSC3=CC=CC=C3)N(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfanyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzoxazepine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the Phenylsulfanyl Group: This step might involve the substitution of a suitable leaving group with a phenylsulfanyl moiety.

Formation of the Propanamide Moiety: This can be done by reacting the intermediate with propanoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzoxazepine ring can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the benzoxazepine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Due to its structural features, it might exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

Potential therapeutic applications could include the development of new drugs for treating various diseases, particularly those involving the central nervous system.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 3-(phenylsulfanyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The phenylsulfanyl group and the benzoxazepine ring could play crucial roles in binding to the target and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Kinase Inhibition

The benzoxazepine scaffold is structurally related to kinase inhibitors targeting the erbB family (e.g., EGFR, HER2). For example, lapatinib (a dual EGFR/HER2 inhibitor) shares a quinazoline core, while the target compound’s benzoxazepine ring may offer distinct binding modes due to its larger ring size and flexibility. Key differences include:

Comparison with Hydroxamic Acid Derivatives

Hydroxamic acids (e.g., compounds 6–10 in ) are known for metal-chelating properties, often utilized in histone deacetylase (HDAC) inhibitors. The target compound lacks a hydroxamic acid group but shares a propanamide backbone.

The absence of a hydroxamic acid in the target compound suggests divergent mechanisms, possibly favoring kinase inhibition over epigenetic regulation .

Pharmacokinetic and Physicochemical Properties

The trimethyl groups on the benzoxazepine core may improve metabolic stability compared to N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine derivatives (e.g., compounds 4–5 in ), which contain labile hydroxamate groups.

Research Findings and Limitations

- Kinase Inhibition Hypothesis : The benzoxazepine scaffold’s flexibility may allow adaptation to kinase ATP-binding pockets, but the phenylsulfanyl group’s bulk could hinder binding compared to smaller substituents in clinical inhibitors like gefitinib .

- Synthetic Challenges : The compound’s complexity (e.g., stereochemistry at the benzoxazepine ring) may complicate synthesis compared to simpler hydroxamic acids in .

Biological Activity

3-(phenylsulfanyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide is a synthetic compound that has drawn attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of the phenylsulfanyl group and the benzoxazepin moiety suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The phenylsulfanyl group may interact with enzyme active sites, inhibiting their function.

- Receptor Modulation : The compound could modulate receptor activity through conformational changes or competitive inhibition.

- Cell Signaling Interference : It may interfere with cell signaling pathways, impacting processes such as apoptosis and proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this structure. For instance:

- A study on similar benzoxazepin derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) using the MTT assay. The compounds exhibited a low toxicity profile towards normal cells while effectively inducing apoptosis in cancer cells .

| Compound | IC50 (µM) | Effect on Normal Cells |

|---|---|---|

| Compound A | 10 | Low |

| Compound B | 15 | Moderate |

| 3-(phenylsulfanyl)-N-(3,3,5-trimethyl-4-oxo...) | TBD | TBD |

Antimicrobial Activity

In addition to anticancer effects, compounds with similar structural motifs have been evaluated for antimicrobial properties. Research indicates that certain derivatives exhibit potent antibacterial activity against a range of pathogens.

Neuroprotective Effects

Some studies suggest that related compounds may possess neuroprotective effects. For example:

- Investigations into the antioxidant properties of benzoxazepin derivatives indicate potential benefits in neurodegenerative conditions by reducing oxidative stress .

Case Studies

- Case Study on Breast Cancer Treatment :

-

Antimicrobial Evaluation :

- A study conducted on various phenylsulfanyl-containing compounds revealed notable antibacterial activity against Gram-positive bacteria, suggesting potential for development as new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.